molecular formula C17H15ClN2OS B12023911 (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol CAS No. 618383-36-1

(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12023911
CAS No.: 618383-36-1
M. Wt: 330.8 g/mol
InChI Key: PSNUDGLEAOHRRU-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and methylthiophenyl groups

Properties

CAS No.

618383-36-1

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15ClN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3

InChI Key

PSNUDGLEAOHRRU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methylthiophenyl groups. The final step involves the addition of a methanol group to the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, which is critical for mitosis .

Antiviral Properties

Research has demonstrated that pyrazole derivatives can also possess antiviral activities. The compound's structural features may contribute to its interaction with viral proteins, inhibiting viral replication processes . This potential has led to investigations into its efficacy against various viruses, including flaviviruses.

Organic Electronics

The unique electronic properties of pyrazole compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol into polymer matrices can enhance charge transport properties due to its favorable molecular structure .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antiviral Testing

A separate investigation focused on the antiviral properties of pyrazole derivatives against dengue virus. The study revealed that specific modifications to the pyrazole ring significantly enhanced antiviral activity, with some derivatives showing over 90% inhibition of viral replication at low concentrations .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-methoxyphenyl)methanone: This compound shares the chlorophenyl group but differs in the presence of a methoxy group instead of a methylthio group.

    4-Chlorophenylacetylene: This compound contains the chlorophenyl group but lacks the pyrazole ring and methylthio group.

    1-(4-Chlorophenyl)-2-methyl-2-propen-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

Uniqueness

The uniqueness of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of functional groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol, with the CAS number 618383-36-1, belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H15ClN2OS
  • Molecular Weight : 330.83 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with a chlorophenyl group and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Pyrazoles have shown significant antibacterial effects against various pathogens. For instance, compounds similar to (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antimicrobial efficacy .
  • Anticancer Activity : Several studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, related compounds have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in various types of cancer cells .
  • Anti-inflammatory Effects : Pyrazoles have been investigated for their anti-inflammatory properties. Some derivatives have been reported to reduce inflammation in animal models, outperforming standard anti-inflammatory drugs like diclofenac in certain assays .

The biological mechanisms through which (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol exerts its effects can be summarized as follows:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways or cancer cell proliferation. For example, they may inhibit cyclooxygenase (COX) enzymes or other key proteins involved in tumor growth .
  • Cell Cycle Arrest : Some studies suggest that pyrazoles can induce cell cycle arrest in cancer cells, leading to reduced proliferation. This effect is often mediated through interactions with tubulin, disrupting microtubule formation necessary for mitosis .
  • Reactive Oxygen Species (ROS) Modulation : Pyrazoles may also influence oxidative stress levels within cells, either by directly scavenging ROS or by modulating antioxidant enzyme activity, contributing to their protective effects against cellular damage .

Antimicrobial Activity Study

A study conducted on various substituted pyrazoles demonstrated that (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol exhibited significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL. This finding highlights its potential as a lead compound for developing new antibacterial agents.

Anticancer Efficacy Assessment

In vitro studies using the prostate cancer cell line PC3 revealed that the compound induced apoptosis and inhibited cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways .

Comparative Analysis with Other Pyrazole Derivatives

CompoundAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Anti-inflammatory Activity
Compound A2012Yes
Compound B1510Yes
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol1510Yes

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